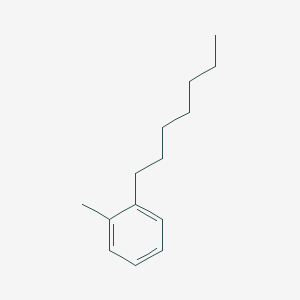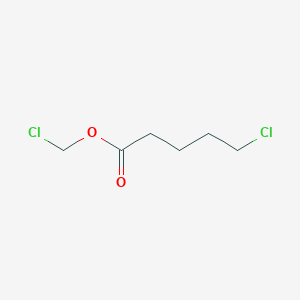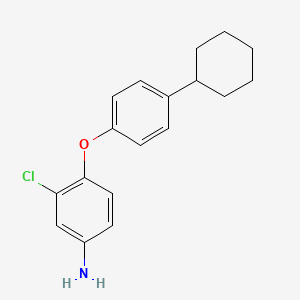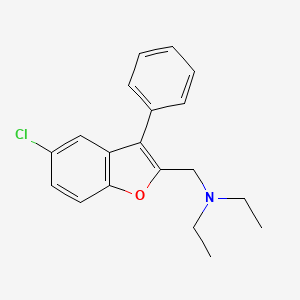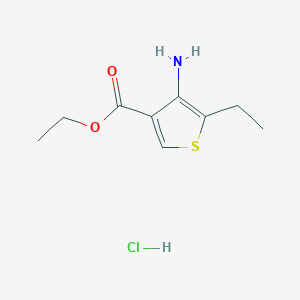![molecular formula C10H8O B14409095 1a,7a-Dihydronaphtho[2,3-b]oxirene CAS No. 84849-76-3](/img/structure/B14409095.png)
1a,7a-Dihydronaphtho[2,3-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,7a-Dihydronaphtho[2,3-b]oxirene is a chemical compound with the molecular formula C10H6O3. It is known for its unique structure, which includes a fused naphthalene and oxirene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1a,7a-Dihydronaphtho[2,3-b]oxirene can be synthesized through several methods. One common approach involves the cyclization of naphthalene derivatives under specific conditions. For instance, the reaction of naphthalene-2,3-dicarboxylic anhydride with a suitable reagent can yield the desired compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves standard organic synthesis techniques. These methods may include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1a,7a-Dihydronaphtho[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
1a,7a-Dihydronaphtho[2,3-b]oxirene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Research explores its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studies investigate its role in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1a,7a-Dihydronaphtho[2,3-b]oxirene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
- 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol
- 3,6-Dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3’-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one
Uniqueness: this compound stands out due to its specific ring structure and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
84849-76-3 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1a,7a-dihydronaphtho[2,3-b]oxirene |
InChI |
InChI=1S/C10H8O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h1-6,9-10H |
InChI Key |
MJPWFYCDXKSMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3C(O3)C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
![Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B14409017.png)

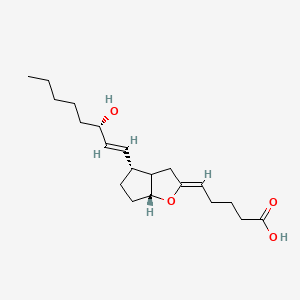
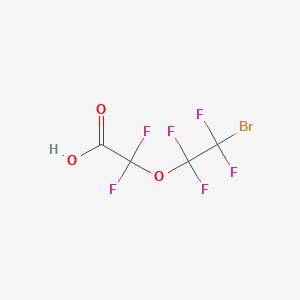

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409051.png)
